

# Application Notes and Protocols for Sodium Pyruvate (N115) in Allergic Rhinitis Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AM432 sodium

Cat. No.: B15572914

[Get Quote](#)

## Introduction

Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. The underlying pathophysiology involves a complex interplay of immune cells and inflammatory mediators. Recent research has explored the therapeutic potential of sodium pyruvate, an anti-inflammatory and antioxidant agent, in mitigating the symptoms of allergic rhinitis. As a stable salt of pyruvic acid, sodium pyruvate has been shown to significantly reduce inflammatory cytokines and reactive oxygen species, offering a promising avenue for the development of novel treatments for respiratory diseases.

These application notes provide a comprehensive overview of the use of sodium pyruvate nasal spray (designated as N115 in clinical studies) in the context of allergic rhinitis research. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of this compound.

## Quantitative Data Summary

Five human clinical studies have evaluated the efficacy of a 20 mM sodium pyruvate nasal spray (N115) in patients with allergic rhinitis<sup>[1]</sup>. The collective results from these trials demonstrate a statistically significant improvement in nasal inflammation scores.

Table 1: Summary of Clinical Trials for Sodium Pyruvate (N115) in Allergic Rhinitis

| Study Design            | Number of Patients       | Treatment Arms                                                                   | Key Efficacy Endpoint                    | Outcome                                               | Statistical Significance         |
|-------------------------|--------------------------|----------------------------------------------------------------------------------|------------------------------------------|-------------------------------------------------------|----------------------------------|
| Open-label & Blinded[1] | (Data from five studies) | 20 mM Sodium Pyruvate Nasal Spray (N115) vs. Placebo or No-Treatment Baseline[1] | Improvement in Nasal Inflammation Scores | improvement in nasal inflammation scores with N115[1] | p < 0.0001 in all five trials[1] |

## Mechanism of Action

Sodium pyruvate functions as a potent anti-inflammatory and antioxidant agent. In the context of allergic rhinitis, its proposed mechanism involves the reduction of key inflammatory mediators. It has been shown to significantly decrease the levels of inflammatory cytokines such as Interleukin-6 (IL-6) and IL-8, as well as Monocyte Chemoattractant Protein-1 (MCP-1) [1]. Furthermore, it mitigates oxidative stress by reducing reactive oxygen species like hydrogen peroxide[1]. This dual action on inflammation and oxidative stress is believed to alleviate the nasal inflammation characteristic of allergic rhinitis.



[Click to download full resolution via product page](#)

Proposed anti-inflammatory action of Sodium Pyruvate.

## Experimental Protocols

The following protocols are based on the methodologies described in the clinical trials of 20 mM sodium pyruvate nasal spray (N115) for allergic rhinitis[1].

### Clinical Trial Protocol: Efficacy of N115 in Allergic Rhinitis

1. Study Objective: To evaluate the efficacy of 20 mM sodium pyruvate nasal spray (N115) in reducing nasal inflammation in patients with allergic rhinitis compared to a placebo or no-treatment baseline.

2. Study Design:

- A combination of open-label and double-blind, placebo-controlled, randomized clinical trials were conducted[1].
- Patients were assigned to receive either N115 or a placebo (0.9% saline with 0.02% benzalkonium chloride) or were compared against a no-treatment baseline[1].

3. Patient Population:

- Inclusion Criteria: Patients diagnosed with allergic rhinitis.
- Exclusion Criteria:
  - Concurrent respiratory diseases such as COPD or pulmonary fibrosis[1].
  - Clinically significant cardiac disease[1].
  - Pregnancy or lactation[1].
  - Systemic or inhaled corticosteroid treatment within one month or 15 days of screening, respectively[1].

- Age younger than 18 years (with an exception for one study which included patients down to 12 years of age)[1].
- Hospitalization for acute airway disease exacerbation within the last 6 months[1].
- Use of vitamins with antioxidant properties (E or C) or dietary supplements containing pyruvate within 24 hours of screening[1].

#### 4. Investigational Product and Administration:

- Investigational Agent: 20 mM sodium pyruvate in 0.9% sodium chloride with 0.02% benzalkonium chloride, pH 7.2 (N115)[1].
- Dosage Form: Nasal spray.
- Administration: Intranasal administration.

#### 5. Efficacy Assessment:

- Primary Endpoint: Change in nasal inflammation scores from baseline.
- Method of Assessment: Nasal inflammation scores were compared between the N115 group and the control group (placebo or no-treatment baseline)[1].

#### 6. Safety Assessment:

- Adverse events were monitored and recorded throughout the trials. No adverse reactions were reported in the five clinical trials[1].



[Click to download full resolution via product page](#)

Workflow for clinical trials of N115 in allergic rhinitis.

## Conclusion

The available data from five clinical studies strongly suggest that 20 mM sodium pyruvate nasal spray (N115) is effective in significantly reducing nasal inflammation in patients with allergic rhinitis[1]. Its mechanism of action, targeting both inflammatory cytokines and oxidative stress, presents a compelling rationale for its use. The protocols outlined above provide a framework for the design and execution of further clinical investigations into the therapeutic potential of sodium pyruvate for allergic rhinitis and other inflammatory airway diseases. The favorable safety profile, with no reported adverse reactions in the initial trials, further supports its development as a novel treatment option[1].

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Sodium Pyruvate (N115) in Allergic Rhinitis Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15572914#am432-sodium-in-studies-of-allergic-rhinitis>

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)